2-(4-Chlorobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
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Description
2-(4-Chlorobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C18H21Cl2N3O2S and its molecular weight is 414.35. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, 2-(4-Chlorobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride, belongs to the class of thienopyridines . Thienopyridines are known to exhibit a range of pharmacological effects including anti-inflammatory, antimicrobial, and antitumor activities . .
Mode of Action
The mode of action of thienopyridines is generally attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators
Biochemical Pathways
Thienopyridines are known to affect various biochemical pathways related to inflammation and microbial growth . They can inhibit the activities of key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . The specific biochemical pathways affected by this compound need further investigation.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given its potential anti-inflammatory and antimicrobial activities , it could lead to the suppression of inflammation or inhibition of microbial growth at the molecular and cellular levels.
Properties
IUPAC Name |
2-[(4-chlorobenzoyl)amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2S.ClH/c1-10(2)22-8-7-13-14(9-22)25-18(15(13)16(20)23)21-17(24)11-3-5-12(19)6-4-11;/h3-6,10H,7-9H2,1-2H3,(H2,20,23)(H,21,24);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXACHNXFUKNPJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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